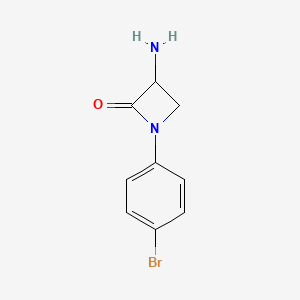

3-Amino-1-(4-bromophenyl)azetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN2O |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

3-amino-1-(4-bromophenyl)azetidin-2-one |

InChI |

InChI=1S/C9H9BrN2O/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13/h1-4,8H,5,11H2 |

InChI Key |

BYRSAVKQQHFGCV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N1C2=CC=C(C=C2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 1 4 Bromophenyl Azetidin 2 One and Its Analogues

Retrosynthetic Analysis of 3-Amino-1-(4-bromophenyl)azetidin-2-one

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, this process highlights several potential synthetic routes by identifying key bond disconnections.

The most logical disconnections for the azetidin-2-one (B1220530) ring are across the N1-C2 and C3-C4 bonds. This approach points directly to a [2+2] cycloaddition reaction, a powerful method for forming four-membered rings. wikipedia.org This strategy identifies an imine and a ketene (B1206846) as the primary synthons. Specifically, the target molecule can be traced back to a ketene bearing a protected amino group at the α-position and an imine derived from 4-bromoaniline (B143363).

An alternative disconnection can be made at the amide bond (N1-C2), which simplifies the target molecule to a linear β-amino acid precursor. Subsequent intramolecular cyclization would then form the desired lactam ring. Further disconnections of this β-amino acid would lead to simpler starting materials.

Key Retrosynthetic Disconnections:

| Disconnection Strategy | Precursors / Synthons | Corresponding Forward Reaction |

| [2+2] Cycloaddition | Imine (from 4-bromoaniline) + Ketene (with protected amino group) | Staudinger Cycloaddition |

| Intramolecular Cyclization | 3-Amino-3-(4-bromophenylamino)propanoic acid derivative | Amide bond formation |

| N-Arylation | 3-Aminoazetidin-2-one + 4-bromophenyl halide/boronic acid | Nucleophilic Aromatic Substitution / Buchwald-Hartwig amination |

This analysis reveals that the Staudinger cycloaddition is a highly convergent and logical pathway for the synthesis of the target molecule.

Classical and Modern Approaches to Azetidin-2-one Ring Synthesis

The construction of the azetidin-2-one ring can be achieved through various synthetic methods, ranging from classical cycloadditions to modern ring expansion strategies.

Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene with an imine remains one of the most versatile and widely used methods for synthesizing β-lactams. wikipedia.orgmdpi.com This reaction was pivotal in the first synthesis of penicillin and continues to be a vital tool. wikipedia.org For the synthesis of this compound, an imine derived from 4-bromoaniline is reacted with a ketene precursor that contains a protected amino group, such as phthalimidoacetyl chloride. nih.gov

The mechanism of the Staudinger cycloaddition is generally accepted to be a two-step process rather than a concerted pericyclic reaction. mdpi.comorganicreactions.org

Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the imine nitrogen on the electrophilic sp-hybridized carbon of the ketene. This step forms a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org

Ring Closure: The zwitterionic intermediate then undergoes a conrotatory electrocyclic ring closure, where the enolate attacks the iminium ion to form the four-membered β-lactam ring. mdpi.comacs.org

The stereochemical outcome of the reaction (the formation of cis or trans isomers) is a complex issue determined by the relative rates of ring closure and the potential for isomerization of the zwitterionic intermediate. organic-chemistry.org Several factors influence the final stereochemistry:

Substituents: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow the closure, allowing for isomerization and leading to a preference for trans-β-lactams. organic-chemistry.org

Imine Geometry: The initial geometry of the imine also plays a role, with (E)-imines generally yielding cis products and (Z)-imines forming trans products. wikipedia.org

Reaction Conditions: Solvent polarity and temperature can also impact the stereoselectivity of the cycloaddition. researchgate.net

The Staudinger reaction is known for its broad scope. acs.org A wide variety of imines can be employed. However, the ketene component often presents challenges due to its high reactivity and tendency to dimerize or polymerize. organic-chemistry.org Consequently, ketenes are typically generated in situ for the reaction. organicreactions.org

Common Methods for In Situ Ketene Generation:

| Method | Precursor | Reagents |

| Dehydrohalogenation | Acyl Chloride | Tertiary Amine (e.g., Triethylamine) |

| Wolff Rearrangement | α-Diazoketone | Heat or Light (hν) |

The primary limitation of the Staudinger synthesis can be the control of stereochemistry, which is highly dependent on the specific substrates and reaction conditions. wikipedia.org Furthermore, the reaction's performance is significantly influenced by the electronic and steric nature of the substituents on the ketene. mdpi.com

An alternative to cycloaddition is the intramolecular cyclization of β-amino acids or their derivatives. This method involves forming the N1-C2 amide bond as the final step in creating the ring. β-Amino esters are common precursors for this transformation. The Reformatsky reaction, for example, can be used to synthesize β-amino esters, which can subsequently be cyclized to form azetidin-2-ones, often with the aid of reagents like Grignard reagents that facilitate the amidation. mdpi.com

More contemporary approaches to four-membered ring synthesis include ring expansion reactions. The one-carbon ring expansion of aziridines to form azetidines is a powerful strategy. nih.govchemrxiv.org This transformation typically proceeds through the formation of an aziridinium (B1262131) ylide, which then rearranges via a mdpi.comnih.gov-Stevens or a related rearrangement to yield the expanded ring. nih.govnih.gov

A significant hurdle in this methodology is preventing a competing cheletropic extrusion reaction, where the ylide fragments instead of rearranging. chemrxiv.orgnih.gov Recent advancements, including the use of engineered enzymes as biocatalysts, have demonstrated the ability to control this reaction, favoring the desired ring expansion with high enantioselectivity. nih.govchemrxiv.org While much of the research has focused on the synthesis of azetidines, this principle represents a potential pathway to the azetidin-2-one core, which could then be further functionalized. Another related strategy involves the rearrangement of β,γ-aziridino α-amino esters to furnish the azetidine (B1206935) skeleton. acs.orgnih.gov

Staudinger Cycloaddition Reaction

Targeted Synthesis of the this compound Scaffold

The construction of the this compound framework is typically achieved through a sequence of reactions that strategically build the heterocyclic ring and introduce the desired substituents at the N1 and C3 positions. The Staudinger ketene-imine cycloaddition remains a cornerstone of β-lactam synthesis, offering a reliable method for forming the four-membered ring. mdpi.com

The incorporation of the 1-(4-bromophenyl) group onto the azetidin-2-one ring is most commonly accomplished through the Staudinger [2+2] cycloaddition, where the nitrogen atom of the imine component becomes the N1 atom of the resulting β-lactam. mdpi.comresearchgate.net This requires the synthesis of an imine (Schiff base) derived from 4-bromoaniline.

The general approach involves the condensation of 4-bromoaniline with a suitable aldehyde, often an aromatic aldehyde, in a solvent like boiling ethanol (B145695) to yield the corresponding N-(arylmethylidene)-4-bromoaniline. researchgate.net This imine then serves as the substrate for the cycloaddition reaction. For instance, the reaction of 4-bromoaniline with 4-chlorobenzaldehyde (B46862) produces 4-bromo-N-(4-chlorobenzylidene)aniline, which can be subsequently used to form a 1-(4-bromophenyl)azetidin-2-one (B1281919) derivative. researchgate.net Similarly, reacting 4-bromoaniline with 4-bromobenzaldehyde (B125591) yields 4-bromo-N-(4-bromobenzylidene)aniline, a direct precursor for incorporating the 1,4-bis(4-bromophenyl) substitution pattern. ijpronline.com

The ketene partner in the cycloaddition is typically generated in situ from an acyl chloride and a tertiary amine base, such as triethylamine (B128534). derpharmachemica.commdpi.com The reaction between the N-(4-bromophenyl)imine and the in situ-generated ketene forms the N1-C2 and C3-C4 bonds, completing the azetidin-2-one ring with the 4-bromophenyl group at the N1 position. derpharmachemica.commdpi.com

Table 1: Examples of Imine Precursors for 1-(4-Bromophenyl)azetidin-2-one Synthesis

| Imine Precursor | Reactants | Reference |

| 4-Bromo-N-(4-chlorobenzylidene)aniline | 4-Bromoaniline + 4-Chlorobenzaldehyde | researchgate.net |

| 4-Bromo-N-(4-bromobenzylidene)aniline | 4-Bromoaniline + 4-Bromobenzaldehyde | ijpronline.com |

| N-(Arylmethylidene)-4-bromoaniline (general) | 4-Bromoaniline + Aromatic Aldehyde | researchgate.net |

The introduction of an amino group at the C3 position of the azetidin-2-one ring is a critical step in synthesizing the target compound. A direct approach using amino-ketene is not feasible. Therefore, synthetic strategies rely on using a ketene precursor bearing a protected amino group, which is later deprotected to reveal the desired 3-amino functionality. researchgate.net

A widely used and effective ketene precursor for this purpose is phthalimidoacetyl chloride. mdpi.comnih.gov This reagent undergoes the Staudinger cycloaddition with an appropriate imine to yield a 3-phthalimido-azetidin-2-one. researchgate.netresearchgate.net The phthalimido group serves as a stable and robust protecting group for the amine. The final step is the removal of this protecting group. A common and efficient method for this deprotection is hydrazinolysis, which involves treating the 3-phthalimido derivative with hydrazine (B178648) hydrate (B1144303) or hydrazine dihydrochloride (B599025). nih.govresearchgate.net

For example, the synthesis of 3,4-trans-3-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-azetidin-2-one was achieved via the Staudinger reaction between a selected imine and phthalylglycyl chloride, followed by hydrolysis with hydrazine dihydrochloride at 60 °C to yield the free 3-amino product. nih.gov This two-step sequence—cycloaddition with a protected aminoacyl chloride followed by deprotection—is a cornerstone methodology for accessing 3-amino-azetidin-2-ones. nih.govresearchgate.net

Multi-component reactions (MCRs) offer a streamlined approach to synthesizing complex molecules like azetidin-2-ones by combining three or more reactants in a single synthetic operation. This enhances efficiency by reducing the number of intermediate purification steps, saving time and resources. The Staudinger synthesis is well-suited for adaptation into an MCR format.

Instead of pre-forming and isolating the imine, a three-component reaction can be designed where an amine (e.g., 4-bromoaniline), an aldehyde, and a ketene precursor are combined in one pot. mdpi.com The imine is formed in situ and is immediately trapped by the concurrently generated ketene to form the β-lactam ring. While this approach is highly convergent, it has been noted that the isolated yields from a true MCR can sometimes be slightly lower than those from the corresponding two-step protocol where the imine is pre-formed. mdpi.com

Another reported three-component synthesis involves the reaction of azides, an aldehyde, and an amine to produce β-lactams. mdpi.com A similar MCR strategy utilizes an aldehyde, an amine, and a diazoketone. mdpi.com These methods highlight the versatility of one-pot strategies in constructing the azetidin-2-one scaffold, providing rapid access to a diverse range of derivatives.

Stereoselective Synthesis of Azetidin-2-one Derivatives

The Staudinger [2+2] cycloaddition can create up to two new stereocenters at the C3 and C4 positions of the azetidin-2-one ring. Consequently, controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a critical aspect of synthesizing structurally defined β-lactam derivatives.

The diastereoselectivity of the Staudinger reaction, which determines the cis or trans relationship between the substituents at C3 and C4, is not governed by the concerted orbital symmetry rules of pericyclic reactions. Instead, it proceeds through a stepwise mechanism involving a zwitterionic intermediate, and the final stereochemical outcome is influenced by a range of experimental parameters. mdpi.com

Key factors that affect the cis/trans ratio of the product include:

Reaction Conditions : The choice of solvent, reaction temperature, and the order of reagent addition can significantly impact the diastereomeric ratio. mdpi.comnih.gov For example, reactions run in more polar solvents like CH2Cl2 versus less polar solvents like toluene, or at different temperatures (e.g., -78 °C vs. room temperature), can favor different isomers. mdpi.com

Imine Geometry : Isomerization of the imine under the reaction conditions can play a role in determining the final stereochemistry. mdpi.com

Ketene Precursor : The nature of the ketene and its precursor is crucial. The use of phthalylglycyl chloride as a ketene precursor in the synthesis of 3-amino-azetidinone analogues has been shown to favor the formation of the trans diastereomer. nih.gov

The stereochemistry of the resulting azetidin-2-ones is typically determined by analyzing the coupling constants between the C3 and C4 protons in ¹H NMR spectroscopy. mdpi.com

Table 2: Factors Influencing Diastereoselectivity in Staudinger Cycloaddition

| Factor | Influence on Stereoselectivity | Reference |

| Solvent Polarity | Can alter the stability of the zwitterionic intermediate, affecting the cis/trans ratio. | mdpi.com |

| Temperature | Lower temperatures can enhance selectivity by favoring a specific reaction pathway. | mdpi.com |

| Order of Addition | Adding the acyl chloride to the imine solution or vice versa can change the outcome. | mdpi.comresearchgate.net |

| Ketene Precursor | Specific precursors, like phthalylglycyl chloride, can direct the reaction towards the trans product. | nih.gov |

The synthesis of enantiomerically pure or enriched azetidin-2-ones requires the use of chiral information during the reaction. This can be achieved through several strategies, including the use of chiral auxiliaries, chiral starting materials, or asymmetric catalysis.

One common substrate-controlled approach involves attaching a chiral auxiliary to one of the reactants. For example, a chiral auxiliary can be incorporated into the ketene component. researchgate.net The steric and electronic properties of the auxiliary guide the cycloaddition to favor the formation of one enantiomer over the other. After the reaction, the auxiliary can be cleaved to yield the chiral β-lactam.

Another strategy is the use of chiral imines, such as those derived from enantiopure α-amino acids, although this has sometimes resulted in low stereochemical control. mdpi.com More recently, catalytic enantioselective methods have emerged as powerful tools. These approaches utilize a chiral catalyst to control the stereochemical outcome of the ring-forming reaction starting from achiral precursors. acs.org An example is the copper-catalyzed enantioconvergent C(sp³)–N cross-coupling of racemic α-bromo-β-lactams with amines to produce chiral α-amino-β-lactams. researchgate.net Additionally, direct catalytic enantioselective difunctionalization of achiral azetines represents a modern and efficient route to chiral 2,3-disubstituted azetidines. acs.org These catalytic methods are highly desirable as they require only a substoichiometric amount of the chiral source.

Sustainable and Efficient Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. rasayanjournal.co.inresearchgate.net The synthesis of azetidin-2-ones, or β-lactams, is particularly amenable to this technology. The most common route to the azetidin-2-one core is the Staudinger [2+2] cycloaddition between a ketene and an imine. wikipedia.org

In the context of this compound, the synthesis would typically involve the reaction of an imine derived from 4-bromoaniline and a suitable aldehyde with a ketene precursor bearing a protected amino group. A common precursor for the 3-amino functionality is phthalimidoacetyl chloride. nih.gov The subsequent cycloaddition, traditionally carried out under prolonged heating, can be significantly expedited using microwave irradiation.

Microwave heating directly and efficiently couples with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and reaction rate. This can be particularly advantageous for the Staudinger reaction, which can otherwise require harsh conditions and long reaction times. nih.gov The use of microwave irradiation has been shown to be successful in the synthesis of various β-lactams, often under solvent-free conditions or in eco-friendly solvents. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for an Azetidin-2-one Analogue

| Method | Reaction Time | Yield (%) | Solvent | Reference |

| Conventional Heating | 6-8 hours | 60-70 | Toluene | researchgate.net |

| Microwave Irradiation | 4-6 minutes | 85-95 | 2-Methoxyethanol | researchgate.net |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of azetidin-2-ones has been a fertile ground for the application of these principles.

Use of Greener Solvents: A key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. Research has focused on conducting azetidin-2-one syntheses in more environmentally benign solvents such as water, ethanol, or under solvent-free conditions. researchgate.net Solvent-free reactions, in particular, are highly desirable as they reduce waste and the costs associated with solvent purchase and disposal.

Atom Economy: The Staudinger cycloaddition is inherently atom-economical, as it is a [2+2] cycloaddition where all the atoms of the reactants are incorporated into the final product. This aligns well with the green chemistry principle of maximizing the incorporation of all materials used in the process into the final product.

Use of Catalysis: While the Staudinger reaction itself is not catalytic, related green methodologies for β-lactam synthesis explore the use of catalysts to improve efficiency and reduce the need for stoichiometric reagents. For instance, some modern approaches to β-lactam synthesis employ organocatalysts under mild conditions. acs.org

The following table summarizes the application of various green chemistry principles to the synthesis of azetidin-2-ones.

Table 2: Application of Green Chemistry Principles in Azetidin-2-one Synthesis

| Green Chemistry Principle | Application in Azetidin-2-one Synthesis |

| Prevention of Waste | One-pot syntheses and high-yield reactions minimize byproducts. |

| Atom Economy | The [2+2] cycloaddition mechanism ensures high atom economy. |

| Less Hazardous Chemical Syntheses | Use of less toxic solvents and reagents. |

| Designing Safer Chemicals | Focus on synthesizing biologically active compounds with minimal toxicity. |

| Safer Solvents and Auxiliaries | Employment of water, ethanol, or solvent-free conditions. researchgate.net |

| Design for Energy Efficiency | Use of microwave irradiation or ultrasound to reduce reaction times and energy consumption. rasayanjournal.co.inmdpi.com |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials where applicable. |

| Reduce Derivatives | One-pot reactions that avoid the need for protection and deprotection steps. |

| Catalysis | Development of catalytic versions of β-lactam synthesis. acs.org |

| Design for Degradation | Not directly applicable to the synthesis but relevant to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | In-situ monitoring of reactions to optimize conditions and prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Use of less volatile and hazardous reagents and solvents. |

Chemical Transformations and Derivatization Strategies for 3 Amino 1 4 Bromophenyl Azetidin 2 One

Reactions Involving the Azetidinone Ring System

The four-membered azetidinone ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which makes it susceptible to nucleophilic attack and subsequent ring-opening. acs.org This inherent reactivity is a cornerstone of the biological activity of β-lactam antibiotics and a key feature in synthetic applications.

Ring-Opening Reactions and Subsequent Functionalizations

The most common reaction of the β-lactam ring is its cleavage by nucleophiles. This process alleviates the ring strain and results in the formation of stable, acyclic products. The reaction typically involves the nucleophilic acyl substitution at the carbonyl carbon of the lactam.

Hydrolysis: In the presence of water, often catalyzed by acid or base, the azetidinone ring can be hydrolyzed to yield the corresponding β-amino acid derivative, 3-amino-3-(4-bromophenylamino)propanoic acid. This reaction is analogous to the deactivation of penicillin antibiotics by bacterial β-lactamase enzymes, which catalyze the hydrolysis of the lactam ring. nih.govacs.org

Aminolysis and Alcoholysis: The ring can also be opened by other nucleophiles, such as amines (aminolysis) or alcohols (alcoholysis), to produce the corresponding amides or esters of the β-amino acid. For instance, reaction with a primary amine (R'-NH₂) would yield an N'-substituted 3-amino-3-(4-bromophenylamino)propanamide. These reactions can be catalyzed by metal ions, which coordinate to the β-lactam and facilitate the nucleophilic attack. nih.gov In some cases, the initial ring-opening can be followed by further intramolecular reactions, leading to different heterocyclic systems. For example, the isomerization of 3-amido-azetidines, facilitated by Lewis acids like Cu(OTf)₂, can lead to the formation of 2-oxazolines. mdpi.com

| Reaction Type | Nucleophile | Typical Conditions | Product Structure |

|---|---|---|---|

| Hydrolysis | Water (H₂O) | Aqueous acid or base | β-Amino acid |

| Aminolysis | Primary/Secondary Amine (R'R''NH) | Aprotic solvent, may require catalysis | β-Amino amide |

| Alcoholysis | Alcohol (R'OH) | Acid or base catalysis | β-Amino ester |

Ring-Expansion Reactions to Larger Heterocycles

While less common than ring-opening, the strained azetidinone ring can undergo expansion to form larger, more stable heterocyclic systems like five-membered (pyrrolidines), six-membered (piperidines), or seven-membered (azepanes) rings. These reactions often require specific reagents to facilitate the insertion of atoms into the ring structure. For example, the reaction of N-tosylaziridines with nitrogen ylides has been shown to produce functionalized azetidines, demonstrating a one-carbon ring expansion. rsc.org Analogous strategies could potentially be applied to azetidinones to expand them into larger lactams. Such transformations are of significant interest for generating molecular complexity and accessing novel heterocyclic scaffolds from readily available starting materials. acs.orgacs.org

| Target Heterocycle | Potential Reagent/Method | General Outcome |

|---|---|---|

| Pyrrolidinone (5-membered) | Reaction with diazo compounds and Rh catalyst | Insertion of a single carbon atom |

| Piperidinone (6-membered) | Rearrangement reactions initiated by specific ylides | Insertion of a two-carbon fragment |

| Diazepine (7-membered) | Intramolecular cyclization following partial ring opening | Formation of a fused or expanded ring system |

Functionalization at the 3-Amino Group

The primary amino group at the C3 position is a highly versatile handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. These modifications are crucial for building molecular diversity and exploring the structure-activity relationships of β-lactam derivatives.

Acylation and Amidation Reactions

The nucleophilic 3-amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl or carboxylic acid byproduct. This straightforward transformation allows for the introduction of a vast array of substituents at the C3 position, significantly altering the compound's steric and electronic properties. The reaction between an acyl chloride and a primary amine is a classic nucleophilic addition-elimination process. libretexts.org

| Acylating Agent | Reagent Name | Product Class |

|---|---|---|

| CH₃COCl | Acetyl chloride | N-(1-(4-bromophenyl)-2-oxoazetidin-3-yl)acetamide |

| (PhCO)₂O | Benzoic anhydride | N-(1-(4-bromophenyl)-2-oxoazetidin-3-yl)benzamide |

| PhSO₂Cl | Benzenesulfonyl chloride | N-(1-(4-bromophenyl)-2-oxoazetidin-3-yl)benzenesulfonamide |

Alkylation and Reductive Amination Reactions

Introducing alkyl groups onto the 3-amino moiety can be achieved through several methods, with reductive amination being one of the most effective and controlled approaches. masterorganicchemistry.com Direct alkylation with alkyl halides is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts.

Reductive amination, in contrast, is a two-step, one-pot process that provides a much cleaner reaction. libretexts.org First, the primary amine condenses with an aldehyde or ketone to form an intermediate imine (or Schiff base). Second, this imine is reduced in situ to the corresponding secondary or tertiary amine. A key advantage of this method is the use of mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting carbonyl compound. chemicalbook.comharvard.eduorganic-chemistry.org This selectivity allows the entire reaction to proceed efficiently in a single reaction vessel. organic-chemistry.org

| Carbonyl Compound | Reducing Agent | Product Class |

|---|---|---|

| Formaldehyde (CH₂O) | NaBH₃CN | 3-(Dimethylamino)-1-(4-bromophenyl)azetidin-2-one |

| Benzaldehyde (PhCHO) | NaBH(OAc)₃ | 3-(Benzylamino)-1-(4-bromophenyl)azetidin-2-one |

| Acetone ((CH₃)₂CO) | NaBH₃CN | 3-(Isopropylamino)-1-(4-bromophenyl)azetidin-2-one |

Condensation Reactions for Schiff Base Formation

The reaction of the primary amino group of 3-amino-1-(4-bromophenyl)azetidin-2-one with aldehydes or ketones yields imines, commonly known as Schiff bases. nih.govrdd.edu.iq This condensation reaction is typically performed by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration step. rdd.edu.iq The formation of the C=N double bond of the azomethine group is a reversible process. The resulting Schiff bases are often stable, crystalline compounds that can be isolated or used as intermediates for further reactions, such as reduction to secondary amines (as in reductive amination) or in the synthesis of metal complexes. A wide variety of aromatic and aliphatic aldehydes can be used in this reaction. nih.govresearchgate.net

| Aldehyde | Product Name |

|---|---|

| Salicylaldehyde (2-Hydroxybenzaldehyde) | 3-(((2-hydroxyphenyl)methylene)amino)-1-(4-bromophenyl)azetidin-2-one |

| 4-Nitrobenzaldehyde | 3-(((4-nitrophenyl)methylene)amino)-1-(4-bromophenyl)azetidin-2-one |

| Cinnamaldehyde | 3-((3-phenylallylidene)amino)-1-(4-bromophenyl)azetidin-2-one |

Reactivity of the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound is a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is primarily harnessed through palladium-catalyzed cross-coupling reactions, which are widely used in medicinal chemistry and materials science for their efficiency and functional group tolerance. researchgate.netnobelprize.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. researchgate.net The Suzuki-Miyaura coupling, in particular, is a widely employed method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nobelprize.orgnih.gov

For this compound, a Suzuki-Miyaura coupling would involve the reaction of the 4-bromophenyl group with various boronic acids to introduce new aryl, heteroaryl, or alkyl substituents at the C4-position of the phenyl ring. This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups, which is crucial given the presence of the potentially sensitive β-lactam ring and the free amino group. nih.govresearchgate.net

A typical reaction setup would involve a palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines often providing the best results. A base, such as potassium carbonate or cesium carbonate, is required to facilitate the transmetalation step of the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 80-90 |

| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 75-85 |

| 4 | Methylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 60-70 |

Note: This table presents generalized conditions for Suzuki-Miyaura reactions of aryl bromides and is intended to be illustrative for the potential application to this compound. Actual yields and conditions would require experimental optimization.

Beyond the Suzuki-Miyaura coupling, the 4-bromophenyl moiety of the target molecule is amenable to a range of other metal-catalyzed transformations. These reactions further expand the possibilities for structural diversification.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a new C-C bond, leading to the synthesis of substituted styrenyl derivatives. organic-chemistry.orgwikipedia.orgyoutube.com The reaction is typically catalyzed by a palladium complex in the presence of a base.

Sonogashira Coupling : This powerful method allows for the formation of a C-C bond between the aryl bromide and a terminal alkyne, yielding arylethynyl derivatives. The reaction is co-catalyzed by palladium and copper complexes. researchgate.net

Buchwald-Hartwig Amination : This reaction enables the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.govlibretexts.orgacsgcipr.orgorganic-chemistry.org This would allow for the introduction of a second amino group onto the phenyl ring, leading to more complex diamine structures.

Ullmann Condensation : A classical copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed reactions, it remains a useful tool in certain synthetic contexts.

Table 2: Overview of Other Potential Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃ | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP | Diaryl or Alkylaryl amine |

| Stille Coupling | Organotin reagent | Pd(PPh₃)₄ | Biaryl or Aryl-alkene |

| Negishi Coupling | Organozinc reagent | Pd(PPh₃)₄ | Biaryl or Aryl-alkyl |

Note: This table provides a conceptual overview of potential reactions. The feasibility and specific conditions would need to be determined experimentally for this compound.

Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a halide on an aromatic ring by a nucleophile. chemistrysteps.comlibretexts.org However, for SNAr to occur readily, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. libretexts.org

The 1-(azetidin-2-on-1-yl) group is generally considered to be electron-withdrawing, which could provide some activation for nucleophilic attack on the 4-bromophenyl ring. However, without additional strong EWGs, such as a nitro group, SNAr reactions on the 4-bromophenyl moiety of this compound are expected to be challenging and likely require harsh reaction conditions (high temperatures and/or very strong nucleophiles). chemistrysteps.com The presence of the β-lactam ring, which can be susceptible to cleavage under strongly basic or high-temperature conditions, further complicates the feasibility of this approach. nih.govresearchgate.net Therefore, metal-catalyzed cross-coupling reactions are generally the preferred method for the functionalization of the 4-bromophenyl group in this context.

Advanced Spectroscopic and Structural Characterization of 3 Amino 1 4 Bromophenyl Azetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-Amino-1-(4-bromophenyl)azetidin-2-one is expected to exhibit distinct signals corresponding to the protons of the azetidinone ring, the amino group, and the 4-bromophenyl substituent. The protons on the β-lactam ring (H-3 and H-4) typically form a coupled spin system. nih.govresearchgate.net The 4-bromophenyl group presents a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region of the spectrum. rsc.org The amino (NH₂) protons are often observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. msu.educhemistrysteps.com

The anticipated chemical shifts (δ) are influenced by factors such as electronegativity, magnetic anisotropy, and ring strain. For instance, the protons adjacent to the nitrogen atom and the carbonyl group within the strained four-membered ring are shifted to specific regions. msu.edu

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH₂ | 1.5 - 3.0 | Broad Singlet | - |

| H-4 (CH₂) | ~3.2 - 3.6 | Triplet | ~5-7 |

| H-3 (CH) | ~4.8 - 5.2 | Doublet of Doublets | J(H3, H4a) ≈ 5-7, J(H3, H4b) ≈ 2-3 |

| Ar-H (ortho to N) | ~7.2 - 7.4 | Doublet | ~8-9 |

| Ar-H (ortho to Br) | ~7.4 - 7.6 | Doublet | ~8-9 |

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. masterorganicchemistry.com The chemical shift of each carbon is indicative of its hybridization (sp³, sp²) and its electronic environment. libretexts.orglibretexts.org The carbonyl carbon of the β-lactam ring is characteristically found at a low field (downfield) position, typically between 165 and 175 ppm, due to the deshielding effect of the oxygen atom and the ring strain. nih.govresearchgate.net The carbons of the 4-bromophenyl ring will produce four distinct signals, with the carbon atom bonded to the electronegative bromine atom showing a characteristic shift. hw.ac.uk

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (CH₂) | 40 - 45 |

| C-3 (CH) | 55 - 65 |

| C-Br (Aromatic) | 118 - 122 |

| C-H (Aromatic, ortho to Br) | 132 - 134 |

| C-H (Aromatic, ortho to N) | 119 - 123 |

| C-N (Aromatic) | 137 - 141 |

| C=O (Lactam) | 165 - 175 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the H-3 and H-4 protons would be expected, confirming their scalar coupling relationship within the azetidinone ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments (e.g., correlating the H-3 signal to the C-3 signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include the H-4 proton to the C-2 carbonyl carbon and the ipso-carbon of the phenyl ring. Likewise, the aromatic protons would show correlations to neighboring carbons within the ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For this compound, a NOESY experiment could reveal the spatial relationship (e.g., cis or trans) between the H-3 and H-4 protons on the β-lactam ring.

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms. The molecule contains two distinct nitrogen atoms: the sp³-hybridized amino nitrogen (-NH₂) and the sp²-hybridized lactam nitrogen. These two nuclei would resonate at significantly different chemical shifts. The lactam nitrogen is expected to appear further downfield compared to the primary amine nitrogen, reflecting its involvement in the amide bond and the ring system.

Infrared (IR) Spectroscopy: Diagnostic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups. mdpi.com The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band for the β-lactam carbonyl group. Due to the significant ring strain in the four-membered ring, this C=O stretching vibration occurs at a characteristically high frequency (wavenumber) compared to acyclic amides or larger lactams. mdpi.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium, often two bands |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium |

| C=O Stretch | β-Lactam | 1730 - 1780 | Strong, Sharp |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium, multiple bands |

| C-N Stretch | Amine/Amide | 1200 - 1350 | Medium |

Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

The molecular formula for this compound is C₉H₉BrN₂O. A key feature in its mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. miamioh.edu Consequently, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). researchgate.net This isotopic pattern is a definitive indicator for the presence of a single bromine atom in the ion.

The fragmentation of the molecular ion under electron ionization (EI) conditions would likely proceed through several characteristic pathways, including the cleavage of the strained β-lactam ring, loss of the bromine atom, and fragmentation of the side chains. miamioh.edunih.gov

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula of Fragment |

| 242 / 244 | [M]⁺ (Molecular Ion) | [C₉H₉BrN₂O]⁺ |

| 185 / 187 | [M - C₂H₂NO]⁺ | [C₇H₇BrN]⁺ |

| 170 / 172 | [M - C₃H₅N₂O]⁺ | [C₆H₄Br]⁺ |

| 163 | [M - Br]⁺ | [C₉H₉N₂O]⁺ |

| 72 | [C₃H₆N₂]⁺ | [C₃H₆N₂]⁺ |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the proposed molecular formula, C₉H₁₀BrN₂O.

For this compound, the analysis would typically involve combustion analysis to quantify the percentages of carbon (C), hydrogen (H), and nitrogen (N). The percentage of bromine (Br) can be determined by other methods, such as titration or ion chromatography after decomposition of the compound. The expected theoretical values are:

Carbon (C): 44.84%

Hydrogen (H): 4.18%

Bromine (Br): 33.14%

Nitrogen (N): 11.62%

Oxygen (O): 6.64% (often determined by difference)

Experimental findings that closely match these theoretical percentages would provide strong evidence for the successful synthesis and purity of the target compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 9 | 108.099 | 44.84% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.18% |

| Bromine | Br | 79.904 | 1 | 79.904 | 33.14% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.62% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.64% |

| Total | 241.096 | 100.00% |

Note: This table represents the calculated theoretical values. Actual experimental data from published research is required for definitive confirmation.

X-ray Crystallography: Definitive Solid-State Structural Elucidation

A single-crystal X-ray diffraction study of this compound would reveal the spatial arrangement of the azetidin-2-one (B1220530) (β-lactam) ring, the attached 4-bromophenyl group, and the amino substituent. Key structural parameters that would be determined include:

The planarity of the β-lactam ring.

The dihedral angle between the β-lactam ring and the phenyl ring.

The bond lengths within the strained four-membered ring.

The conformation of the amino group relative to the ring.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

This data is critical for understanding structure-activity relationships and for computational modeling studies.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Empirical formula | C₉H₁₀BrN₂O |

| Formula weight | 241.10 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: The values in this table are placeholders and represent the type of data that would be obtained from an X-ray crystallography experiment. Currently, a published crystal structure for this specific compound is not available in open databases.

Computational and Theoretical Chemistry Studies of 3 Amino 1 4 Bromophenyl Azetidin 2 One

Molecular Dynamics and Conformation Analysis

Further research or de novo computational studies would be required to generate the specific data requested for 3-Amino-1-(4-bromophenyl)azetidin-2-one.

Reaction Mechanism Elucidation and Transition State Modeling

The formation of the 2-azetidinone ring is most commonly achieved through the Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine. mdpi.com Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this reaction. It is now widely accepted that the Staudinger reaction is not a concerted process but rather proceeds through a stepwise mechanism. mdpi.comnih.gov

The reaction initiates with the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, leading to the formation of a zwitterionic intermediate. This is followed by a conrotatory ring closure to form the four-membered β-lactam ring. nih.gov The stereochemical outcome of the reaction, which is crucial for the biological activity of many β-lactams, is determined during these steps.

Transition State Modeling:

Computational modeling of the transition states involved in the Staudinger reaction has been a key area of research. These studies help in understanding the factors that control the reaction rate and stereoselectivity. For the formation of a compound like this compound, two key transition states would be modeled:

TS1 (C-N bond formation): This transition state corresponds to the initial nucleophilic attack of the imine nitrogen on the ketene. The geometry of this transition state would be influenced by the electronic and steric nature of the substituents on both the imine and the ketene.

The relative energies of these transition states are critical. DFT calculations on similar systems have shown that the stereoselectivity of the Staudinger synthesis can be influenced by the isomerization of the starting imine and the relative energies of the transition states leading to cis and trans products. mdpi.com

Below is a representative data table illustrating the types of energetic parameters that are typically calculated in such studies for related systems.

| Transition State | Activation Energy (kcal/mol) | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| TS1 (Cis) | 10-15 | N-C(ketene): ~2.0-2.2 | -200 to -300 |

| TS2 (Cis) | 5-10 | C-C: ~2.1-2.3 | -400 to -500 |

| TS1 (Trans) | 12-18 | N-C(ketene): ~2.0-2.2 | -200 to -300 |

| TS2 (Trans) | 7-12 | C-C: ~2.1-2.3 | -400 to -500 |

Note: The data in this table are representative values from computational studies on various substituted β-lactams and are intended for illustrative purposes only. Specific values for this compound would require dedicated computational analysis.

Structure-Reactivity Relationships from a Theoretical Perspective

The substituents on the 2-azetidinone ring play a pivotal role in determining its reactivity. For this compound, the key substituents are the amino group at the 3-position and the 4-bromophenyl group at the 1-position.

Influence of the 3-Amino Group:

The amino group at the 3-position is an electron-donating group. This can influence the reactivity of the β-lactam ring in several ways:

Ring Strain and Amide Resonance: The planarity of the β-lactam ring is a key factor in its reactivity. The nitrogen atom's lone pair is involved in amide resonance, which is less effective in a strained four-membered ring compared to a more flexible acyclic amide. The amino group can further influence the electron density around the ring and the degree of pyramidalization of the nitrogen atom, which in turn affects the ring strain and susceptibility to nucleophilic attack.

Nucleophilicity: The amino group itself is a nucleophilic center and can participate in further reactions.

Influence of the 1-(4-bromophenyl) Group:

The 4-bromophenyl group at the 1-position is an electron-withdrawing group due to the inductive effect of the bromine atom, although the phenyl ring can also participate in resonance. This substituent primarily influences the electronic properties of the nitrogen atom of the β-lactam ring.

Electrophilicity of the Carbonyl Carbon: An electron-withdrawing group on the nitrogen atom can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a crucial factor for the biological activity of many β-lactam antibiotics, which act by acylating bacterial enzymes.

Stability of Intermediates: The electronic nature of this substituent can also affect the stability of any intermediates formed during reactions involving the β-lactam ring.

Theoretical studies on structure-reactivity relationships often involve the calculation of various molecular descriptors, such as:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic Charges: Calculating the partial charges on individual atoms can provide a more quantitative measure of the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atoms.

A representative data table summarizing how these descriptors might vary with substituents is provided below.

| Substituent at N1 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Carbonyl Carbon Charge (e) |

| Phenyl | -6.5 | -1.2 | 5.3 | +0.45 |

| 4-Bromophenyl | -6.7 | -1.4 | 5.3 | +0.48 |

| 4-Methoxyphenyl | -6.3 | -1.1 | 5.2 | +0.43 |

Note: This table presents hypothetical data based on general chemical principles and computational studies of related compounds to illustrate the expected trends. Actual values for the specified compounds would require specific DFT calculations.

Applications of Azetidin 2 One Scaffolds in Modern Organic Synthesis

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The azetidin-2-one (B1220530) scaffold is a cornerstone in synthetic chemistry due to its utility as a versatile intermediate. The strain energy associated with the four-membered ring facilitates controlled ring-opening reactions, allowing for the stereoselective introduction of various functional groups. researchgate.netnih.gov This characteristic makes β-lactams, including derivatives like 3-Amino-1-(4-bromophenyl)azetidin-2-one, valuable precursors for synthesizing intricate organic molecules. nih.gov

The reactivity of the β-lactam ring can be precisely controlled, enabling selective cleavage of its four bonds (N1-C2, C2-C3, C3-C4, and N1-C4). This controlled cleavage provides access to a variety of acyclic compounds with defined stereochemistry. For example, the N1-C2 bond cleavage is fundamental in the synthesis of β-amino acids, while cleavage of other bonds can lead to the formation of β-amino alcohols and other functionalized nitrogen-containing compounds. mdpi.com The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine remains one of the most flexible methods for synthesizing these structurally diverse 2-azetidinone derivatives. researchgate.net This approach allows for the introduction of various substituents onto the β-lactam ring, which can then be elaborated into more complex structures. mdpi.com

Table 1: Key Ring-Opening Transformations of Azetidin-2-ones

| Bond Cleaved | Product Class | Synthetic Utility |

|---|---|---|

| N1–C2 | β-Amino Acids | Precursors for peptides, polymers |

| N1–C4 | γ-Amino Alcohols | Building blocks for alkaloids |

| C2–C3 | Amides | Access to functionalized acyclic systems |

This table illustrates the general synthetic utility derived from the selective ring-opening of the azetidin-2-one scaffold.

Precursors for Chiral β-Amino Acids and Peptidomimetics

One of the most significant applications of chiral azetidin-2-ones is their role as precursors to enantiomerically pure β-amino acids. mdpi.comresearchgate.net These non-proteinogenic amino acids are crucial components of numerous biologically active natural products and pharmaceuticals. They are also used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability.

The synthesis of β-amino acids from β-lactams is typically achieved through the hydrolytic cleavage of the N1-C2 amide bond. mdpi.com The substituents on the azetidin-2-one ring at positions C3 and C4 directly translate to the α- and β-substituents of the resulting β-amino acid, with the stereochemistry established during the β-lactam synthesis being retained. For a compound like this compound, ring opening would yield a chiral α,β-diamino acid derivative, a valuable building block for specialized peptides. The ability to produce these important chiral building blocks has led to the development of numerous novel methods for constructing appropriately substituted azetidinones with precise stereochemical control. derpharmachemica.com

Table 2: Conversion of Azetidin-2-ones to β-Amino Acids

| Azetidin-2-one Precursor | Reaction | Product |

|---|---|---|

| General 3,4-disubstituted azetidin-2-one | Acid or Base Hydrolysis | β-Amino Acid |

| 3-Amino-1-aryl-azetidin-2-one | Hydrolysis | α,β-Diamino Acid |

This table outlines the transformation of azetidin-2-one precursors into valuable amino acid derivatives.

Building Blocks for Diverse Heterocyclic Systems

The strained four-membered ring of azetidin-2-ones not only allows for ring-opening but also serves as a template for constructing other diverse heterocyclic systems through ring expansion, rearrangement, or annulation reactions. nih.govidexlab.com The inherent reactivity of the β-lactam can be exploited to synthesize a wide range of other ring systems, including five-, six-, and seven-membered heterocycles. nih.gov

For instance, azetidin-2-ones can be converted into:

Oxazines and Pyrimidines: Through reactions that involve cleavage and re-cyclization with new components. For example, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones have been transformed into CF3-containing 1,3-oxazinanes and 1,3-oxazinan-2-ones. idexlab.com

Pyrrolidines and Piperidines: Via ring expansion methodologies.

Fused Bicyclic Systems: By using the azetidinone as a scaffold upon which another ring is built.

This versatility underscores the importance of the azetidin-2-one nucleus as a central building block in heterocyclic chemistry, providing access to a multitude of molecular frameworks from a single, readily accessible precursor. nih.gov

Development of Chiral Catalysts and Ligands from Azetidine (B1206935) Ring Systems

The rigid, conformationally constrained four-membered ring of azetidines makes them excellent scaffolds for the design of chiral ligands and organocatalysts for asymmetric synthesis. rsc.org While pyrrolidine-based catalysts (e.g., proline) are more common, chiral azetidines have emerged as effective alternatives, offering unique stereochemical control in a variety of chemical transformations. researchgate.net

Azetidine-derived ligands have been successfully employed in numerous metal-catalyzed enantioselective reactions. researchgate.net Their rigid structure helps to create a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity. Similarly, azetidines themselves can function as organocatalysts, for example, in Michael-type additions and Henry reactions. researchgate.net The development of synthetic methods to access optically active azetidines and their derivatives, such as 2-substituted azetidine-2-carbonitriles, is critical for expanding their application in asymmetric catalysis. rsc.org The unique stereoelectronic properties of the azetidine ring system continue to inspire the development of novel and highly effective chiral catalysts and ligands. researchgate.net

Table 3: Applications of Chiral Azetidines in Asymmetric Catalysis

| Catalyst/Ligand Type | Reaction | Role of Azetidine Scaffold |

|---|---|---|

| Azetidinyl Methanols | Diethylzinc addition to aldehydes | Chiral catalyst |

| Azetidine Carboxylic Acid | α-Amination of carbonyls | Organocatalyst |

| Azetidine-derived Oxazolines | Metal-catalyzed reactions | Chiral ligand |

This table summarizes selected applications of chiral azetidine derivatives in promoting asymmetric chemical reactions. researchgate.net

Future Perspectives and Research Directions for 3 Amino 1 4 Bromophenyl Azetidin 2 One Chemistry

Development of Advanced Asymmetric Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient asymmetric syntheses to access enantiomerically pure forms of 3-Amino-1-(4-bromophenyl)azetidin-2-one is a critical area for future research. While classical methods exist for β-lactam synthesis, advanced approaches are needed to ensure high stereoselectivity, yield, and operational simplicity.

Future efforts will likely focus on:

Catalytic Asymmetric Synthesis : Moving beyond stoichiometric chiral auxiliaries, the development of catalytic methods using chiral transition metal complexes (e.g., rhodium, copper) or organocatalysts could provide more efficient and atom-economical routes. researchgate.net Research into novel chiral ligands specifically designed for the Staudinger cycloaddition or other ring-forming reactions will be crucial.

Enzymatic Resolutions : Biocatalysis offers a green and highly selective method for separating enantiomers. The use of lipases or other enzymes for the kinetic resolution of racemic this compound or its precursors could provide access to single enantiomers with high purity.

Chiral Pool Synthesis : Utilizing readily available chiral starting materials, such as amino acids like L-aspartic acid, can provide a reliable pathway to specific stereoisomers of functionalized azetidin-2-ones. documentsdelivered.com Refining these routes for the specific target compound could be a practical approach for large-scale production.

Table 1: Comparison of Potential Asymmetric Synthesis Strategies

| Methodology | Advantages | Potential Challenges |

|---|---|---|

| Catalytic Asymmetric Synthesis | High efficiency, low catalyst loading, atom economy. | Catalyst development and optimization can be complex and costly. |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope, potential for low yields (max 50% for one enantiomer). |

| Chiral Pool Synthesis | Access to specific stereoisomers, utilizes inexpensive starting materials. | Limited to the configurations available from the chiral pool. nih.gov |

Exploration of Novel and Undiscovered Reactivity Pathways

The strained four-membered ring of the azetidin-2-one (B1220530) core makes it susceptible to various ring-opening reactions, providing a gateway to diverse molecular scaffolds. Future research should systematically explore the reactivity of this compound to uncover novel chemical transformations.

Key areas for exploration include:

Strain-Release Reactions : The inherent ring strain (~25 kcal/mol) in azetidines can be harnessed to drive reactions. acs.org Investigating transition metal-free, base-mediated intramolecular ring-opening reactions could lead to the synthesis of complex heterocyclic systems like dihydrobenzofurans or tetrahydroquinolines. acs.orgacs.org

Functionalization of the Amino Group : The C3-amino group is a key handle for diversification. Future work could focus on developing novel derivatization strategies beyond simple acylation, such as reductive amination, arylation, or incorporation into larger heterocyclic systems.

Palladium-Catalyzed Cross-Coupling : The 4-bromophenyl group is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse aryl, alkyl, or alkynyl substituents, creating large libraries of compounds for biological screening.

Advanced Computational Design and Prediction for Chemical Transformations

Computational chemistry is an increasingly powerful tool in modern organic synthesis for predicting reactivity and designing novel reaction pathways. Applying these methods to this compound can accelerate discovery and optimization.

Future research directions in this area involve:

Mechanism Elucidation : Using Density Functional Theory (DFT) calculations to model transition states and reaction intermediates can provide deep insights into the mechanisms of known and novel reactions involving the azetidinone ring. This understanding can guide the optimization of reaction conditions.

Catalyst Design : Computational screening of virtual libraries of chiral ligands and catalysts can identify promising candidates for asymmetric synthesis before committing to laboratory work, saving significant time and resources.

Predicting Reactivity : Algorithms and machine learning models can be trained to predict the outcome of reactions based on the structure of the azetidinone derivative and the reagents used. This could help in planning multi-step syntheses and identifying potential side reactions.

Integration with Flow Chemistry and Automated Synthesis for Scalability

Transitioning from traditional batch synthesis to continuous flow processes is a major trend in the pharmaceutical and fine chemical industries. jst.org.in Applying flow chemistry to the synthesis of this compound and its derivatives offers numerous advantages.

Future work should focus on:

Developing Continuous Flow Syntheses : Designing and optimizing a multi-step continuous flow process for the synthesis of the target compound. This would involve the use of packed-bed reactors, microreactors, and in-line purification techniques. beilstein-journals.orgrsc.org

Improving Safety and Control : Flow chemistry allows for precise control over reaction parameters (temperature, pressure, residence time) and minimizes the volume of hazardous reagents at any given time, leading to inherently safer processes. rsc.org This is particularly relevant for potentially energetic or unstable intermediates.

Automated Library Synthesis : Combining flow chemistry with automated robotic systems would enable the high-throughput synthesis of a large library of derivatives based on the this compound scaffold for rapid screening and lead optimization.

Table 2: Advantages of Flow Chemistry for Azetidin-2-one Synthesis

| Feature | Benefit |

|---|---|

| Enhanced Heat and Mass Transfer | Improved reaction control, higher yields, and fewer side products. |

| Precise Residence Time Control | Ability to handle unstable intermediates and optimize reaction outcomes. |

| Scalability | Straightforward scaling by running the system for longer periods ("scaling out"). |

| Safety | Small reactor volumes reduce the risks associated with hazardous reactions. rsc.org |

| Automation | Integration with automated systems for high-throughput synthesis and optimization. |

Sustainable Chemical Transformations and Green Synthetic Approaches

The principles of green chemistry are essential for modern synthetic chemistry, aiming to reduce environmental impact and improve safety. Future research on this compound should prioritize the development of more sustainable synthetic methods.

Key areas for improvement include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as developing catalytic cycloaddition reactions that avoid the use of stoichiometric activating agents.

Use of Greener Solvents : Replacing hazardous and environmentally persistent solvents (e.g., chlorinated hydrocarbons) with more benign alternatives like water, ethanol (B145695), or supercritical CO2.

Catalytic Methods : Emphasizing the use of catalytic reagents (including biocatalysts) over stoichiometric ones to reduce waste and energy consumption. researchgate.net For instance, developing recyclable catalysts for key synthetic steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.